

Carbendazim: Environmental Fate, Persistence, and Degradation - A Comprehensive Technical Analysis

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Compound Focus: Carbendazim

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Introduction to Carbendazim

Carbendazim (methyl 1H-benzimidazol-2-ylcarbamate) is a **systemic benzimidazole fungicide** with broad-spectrum activity against numerous phytopathogenic fungi. First introduced in 1974, it has become one of the most widely used fungicides globally due to its **high efficacy** and **relatively low application cost**. **Carbendazim** functions primarily through the inhibition of microtubule assembly by binding to β -tubulin, thereby disrupting mitosis and cell division in target fungi [1]. This mode of action not only makes it effective against fungal diseases but also contributes to its toxicity to non-target organisms, raising significant environmental and health concerns.

The extensive use of **carbendazim** in agricultural, forestry, and veterinary applications has led to its **pervasive detection** in various environmental matrices, including soil, water, air, and food products. Despite being banned in many developed countries due to its toxicological profile, **carbendazim** continues to be used in numerous developing nations, resulting in **persistent environmental contamination** [2]. This comprehensive review examines the environmental fate, persistence, degradation pathways, and ecological impacts of **carbendazim**, providing researchers and environmental scientists with critical data for risk assessment and remediation strategies.

Chemical and Physical Properties

The **environmental behavior** of **carbendazim** is fundamentally influenced by its intrinsic chemical and physical properties. Understanding these characteristics is essential for predicting its distribution, persistence, and transformation in various environmental compartments.

Table 1: Fundamental Physicochemical Properties of **Carbendazim**

Property	Value/Description	Significance
Chemical Formula	C ₉ H ₉ N ₃ O ₂	Determines molecular structure and reactivity
Molecular Mass	191.21 g/mol	Affects mobility and transport in environment
Water Solubility (at 20°C, pH 7)	8.0 mg/L	Low solubility limits aquatic mobility but enhances soil adsorption
Melting Point	305°C	High thermal stability indicates environmental persistence
Vapor Pressure	Not specified in sources	Related to volatility and atmospheric distribution
Partition Coefficient (log K _{ow})	Not specified in sources	Indicator of lipophilicity and bioaccumulation potential

Carbendazim is characterized as a **white to light brown crystalline powder** with relatively **low aqueous solubility** (8.0 mg/L at 20°C and pH 7), which significantly influences its environmental distribution and mobility [1]. The compound exhibits **moderate volatility** and can be transported atmospherically following application. Its solubility varies in organic solvents, being highest in chloroform (100 mg/L) and ethyl acetate (135 mg/L), which is relevant for extraction and analytical procedures [1].

The **structural backbone** of **carbendazim** consists of a benzimidazole ring with a carbamate functional group, making it a representative carbamate fungicide. The International Union of Pure and Applied Chemistry (IUPAC) name for **carbendazim** is methyl benzimidazol-2-ylcarbamate, with a Chemical Abstracts Service (CAS) registry number of 10605-21-7 [1]. The compound's stability in environmental

matrices varies significantly, with its persistence being influenced by factors such as pH, temperature, microbial activity, and application history.

Environmental Fate and Persistence

Soil Persistence and Mobility

Carbendazim exhibits **variable persistence** in soil systems, with its half-life significantly influenced by soil composition, microbial activity, and application history. Under standard conditions, **carbendazim** is considered **moderately persistent** in soil environments, but its persistence can extend considerably under certain environmental conditions.

Table 2: **Carbendazim** Persistence in Different Environmental Matrices

Environmental Compartment	Half-Life	Influencing Factors	Key Findings
Soil (single application)	9.3 days (initial) to 12 months	Microbial activity, pH, organic matter, application history	Half-life decreases dramatically with repeated applications due to microbial adaptation
Soil (repeated applications)	0.9 days (after 4 applications)	Enrichment of carbendazim-degrading microorganisms	Accelerated degradation: rate constant increases from 0.074 d ⁻¹ to 0.79 d ⁻¹
Water Systems	Up to 12 months under certain conditions	pH, temperature, microbial population, sunlight exposure	Can be very persistent in aquatic environments, especially with limited microbial activity
Aqueous Solutions	Varies with degradation method	Photolysis, hydrolysis, microbial degradation	Half-life ranges from hours (advanced oxidation) to months (natural conditions)

Laboratory studies investigating repeated applications have demonstrated that **microbial adaptation** plays a crucial role in **carbendazim** dissipation. After four repeated applications, the degradation rate constant increased significantly from 0.074 d^{-1} to 0.79 d^{-1} , with the corresponding half-life decreasing markedly from 9.3 days to 0.9 days [3]. This accelerated degradation is attributed to the **enrichment of specific carbendazim-adapting strains** in the soil microbial community, which develop the capacity to utilize the fungicide as a carbon and energy source.

In terms of soil mobility, **carbendazim** is classified as **moderately mobile**, with its transport being influenced by soil texture, organic matter content, and pH. The compound can **leach into groundwater**, particularly in sandy soils with low organic matter content, posing contamination risks to aquatic ecosystems [1]. Studies have shown that **carbendazim** residues can be absorbed by subsequent crops, leading to their transfer through the food chain [2]. Soil adsorption characteristics are significantly affected by pH, with higher adsorption observed in acidic soils compared to alkaline conditions [2].

Aquatic Systems and Atmospheric Distribution

In aquatic environments, **carbendazim** demonstrates **extended persistence**, particularly under conditions limited in microbial activity. The compound has been frequently detected in surface water, groundwater, and even drinking water sources, with concentrations varying based on agricultural runoff patterns and proximity to application sites [2]. In water systems, **carbendazim** can undergo **photodegradation** when exposed to sunlight, though this process is often incomplete and can yield transformation products that retain biological activity [2].

The **atmospheric distribution** of **carbendazim** occurs primarily through spray drift during application, with subsequent deposition onto non-target areas. Volatilization from treated surfaces, though limited by the compound's relatively low vapor pressure, can contribute to its regional distribution. Monitoring studies have detected **carbendazim** in air samples collected from agricultural regions, confirming its potential for atmospheric transport [4]. The environmental fate of **carbendazim** is further complicated by its ability to be transformed from other benzimidazole fungicides, such as benomyl and thiophanate-methyl, serving as a common metabolite in environmental degradation pathways [1].

Degradation Pathways and Metabolites

Microbial Degradation Mechanisms

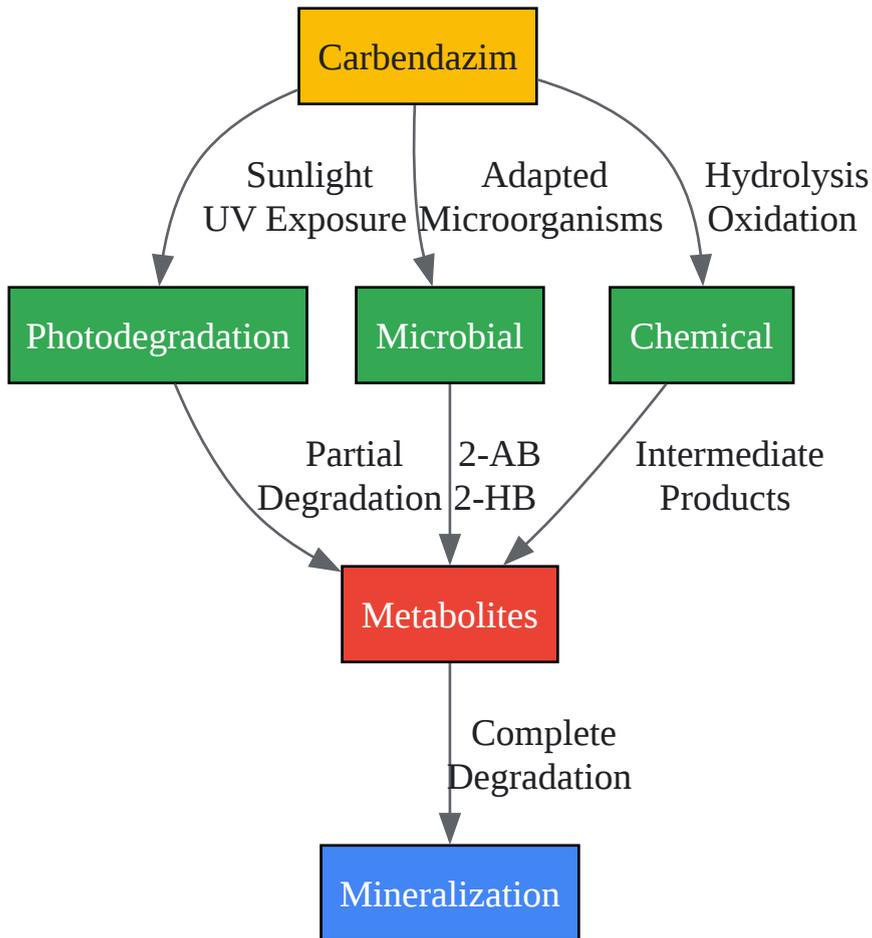
Microbial degradation represents the **primary mechanism** for **carbendazim** breakdown in environmental compartments, with numerous bacterial and fungal species demonstrating the capacity to metabolize this fungicide. The **biodegradation efficiency** is influenced by multiple factors, including temperature, pH, nutrient availability, and the presence of adapted microbial communities.

Table 3: Microbial Species with Demonstrated **Carbendazim**-Degradation Capabilities

Microorganism	Degradation Efficiency	Optimal Conditions	Key Metabolites Identified
Rhodococcus erythropolis djl-11	333.33 mg·L ⁻¹ ·d ⁻¹ (at 1000 mg/L initial concentration)	25-30°C, pH 7-9	2-aminobenzimidazole (2-AB), 2-hydroxybenzimidazole (2-HB)
Bacillus pumilus NY97-1	42.4-90.7% (depending on initial concentration)	30°C, organic nitrogen source	Not specified
Stenotrophomonas sp.	68.9% (at 250 µg/mL in 21 days)	30°C, minimal salt medium	Not specified
Pseudomonas sp. CBW	Significant degradation reported	Not specified	2-AB (partially degraded)
Bacillus licheniformis JTC-3	Optimized degradation reported	Not specified	Not specified

The **biodegradation pathway** of **carbendazim** typically involves initial hydrolysis of the carbamate ester bond, resulting in the formation of 2-aminobenzimidazole (2-AB), followed by further degradation to 2-hydroxybenzimidazole (2-HB) and subsequent ring cleavage [5]. In *Rhodococcus erythropolis djl-11*, this degradation is mediated by a **carbendazim-hydrolyzing esterase** enzyme that shows 99% sequence homology to the *mheI* gene from *Nocardioides* sp. SG-4G [5]. The degradation performance is significantly enhanced by the addition of nitrogen sources, particularly organic nitrogen, while inorganic nitrogen sources may exhibit inhibitory effects depending on the bacterial strain [6].

The following diagram illustrates the primary degradation pathways of **carbendazim** in environmental systems:



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Carbendazim degradation pathways in environmental systems, showing major transformation routes including photodegradation, microbial degradation, and chemical degradation, ultimately leading to various metabolites or complete mineralization.

Abiotic Degradation Processes

Abiotic degradation mechanisms, including photolysis and chemical hydrolysis, contribute to **carbendazim** transformation in environmental compartments, though these processes are generally slower than microbial degradation. **Photodegradation** occurs when **carbendazim** is exposed to sunlight or artificial UV radiation, with degradation rates influenced by light intensity, wavelength, and the presence of photosensitizers.

Studies have shown that **carbendazim** can undergo direct photolysis in aqueous solutions, with the formation of several transformation products, though complete mineralization is rarely achieved through photolysis alone [2].

Chemical hydrolysis of **carbendazim** is pH-dependent, with the compound being more stable under acidic conditions and increasingly labile as pH increases. Under alkaline conditions, hydrolysis of the carbamate ester bond occurs more readily, leading to the formation of 2-AB. However, in environmental systems, hydrolysis is generally considered a minor degradation pathway compared to microbial transformation. Advanced oxidation processes, including UV/TiO₂ photocatalysis, have been investigated as potential remediation techniques, showing significantly enhanced degradation rates compared to natural photolysis [2].

Ecological Impacts and Toxicity

Effects on Soil and Aquatic Ecosystems

Carbendazim exhibits **differential toxicity** across various ecological compartments, with significant impacts on both soil and aquatic ecosystems. In soil environments, the fungicide demonstrates **high toxicity to earthworms**, disrupting their reproductive cycles and burrowing behavior, which in turn affects soil structure and nutrient cycling [1]. While **carbendazim** initially inhibits certain microbial functions, repeated applications can lead to **microbial community adaptation**, altering the functional balance without necessarily reducing overall microbial diversity [3].

In aquatic systems, **carbendazim** is **moderately to highly toxic** to most aquatic organisms, including fish, daphnids, and algae. Embryonic exposure in zebrafish (*Danio rerio*) has been shown to induce developmental abnormalities, oxidative stress, and immune system alterations [2]. The compound has been detected in various water bodies worldwide, with concentrations in some agricultural runoff areas exceeding safe thresholds for aquatic life. The UK Environment Agency has established non-statutory standards for **carbendazim** in aquatic environments, setting an annual average limit of 0.1 µg/L and a maximum acceptable concentration of 1.0 µg/L for the protection of freshwater and saltwater life [1].

Toxicity to Non-Target Organisms

Carbendazim's mode of action as a microtubule assembly inhibitor results in broad-spectrum toxicity to non-target organisms, including mammals, birds, and invertebrates. The fungicide is classified as a **reproduction/developmental toxicant** with potential endocrine-disrupting effects [1]. Studies have demonstrated that **carbendazim** can induce embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, and disruption of hematological functions across various animal models [7].

Notably, **carbendazim** exhibits **differential toxicity** among taxonomic groups. While highly toxic to earthworms and most aquatic organisms, it demonstrates relatively low toxicity to birds and variable toxicity to mammals depending on exposure duration and dosage [1]. The compound has been identified as a possible human carcinogen, leading to restrictions or bans in many countries for applications on fruits and vegetables [2]. The metabolites of **carbendazim**, particularly 2-aminobenzimidazole (2-AB), also demonstrate significant toxicity and can inhibit cell proliferation by blocking nuclear division processes [2].

Analytical Methods and Detection

The **accurate quantification** of **carbendazim** residues in environmental samples is essential for monitoring its distribution, persistence, and transformation. Several analytical techniques have been developed and optimized for **carbendazim** detection across various matrices, including soil, water, air, and biological tissues.

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors represents the most widely employed method for **carbendazim** quantification. Methods typically utilize reverse-phase C18 columns with mobile phases consisting of acetonitrile-water mixtures, often acidified with formic acid to improve separation and detection [5]. HPLC methods can achieve detection limits in the low parts-per-billion (ppb) range, allowing for precise monitoring of **carbendazim** and its major metabolites in environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced sensitivity and selectivity, particularly for the identification of transformation products in complex environmental matrices. LC-MS methods have been successfully employed to characterize **carbendazim** degradation pathways by identifying intermediate metabolites such as 2-AB and 2-HB [5]. Additionally, **voltammetric techniques** using modified electrodes and **nanoparticle-based detection systems** have been developed as alternative

approaches for **carbendazim** monitoring, offering potential advantages in terms of field deployability and rapid screening capabilities [7].

The selection of appropriate extraction methods is critical for accurate **carbendazim** quantification. Solid-phase extraction (SPE) is commonly used for water samples, while soil and biological matrices typically require solvent extraction (e.g., with methanol, acetonitrile, or ethyl acetate) followed by clean-up procedures to remove interfering compounds [5].

Research Gaps and Future Directions

Despite extensive research on **carbendazim**'s environmental behavior, significant **knowledge gaps** remain regarding its long-term ecological impacts and degradation dynamics under field conditions. Most existing studies have been conducted under controlled laboratory conditions, which may not accurately represent the complex interactions occurring in natural environments [4]. Future research should prioritize **field-based studies** that examine the effects of successive **carbendazim** applications on soil ecosystem functions and microbial community structure over extended periods.

There is a growing need to develop and optimize **efficient remediation strategies** for **carbendazim**-contaminated environments. While several microbial strains with degradation capabilities have been identified, their efficacy under field conditions with varying environmental parameters requires further investigation. The potential for **bioaugmentation** with specialized degrading microorganisms or the use of **enzyme-based remediation approaches** represents promising avenues for future research [5]. Additionally, the ecological impacts of **carbendazim** transformation products, particularly their long-term effects on soil fertility and aquatic ecosystem health, warrant more comprehensive assessment.

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